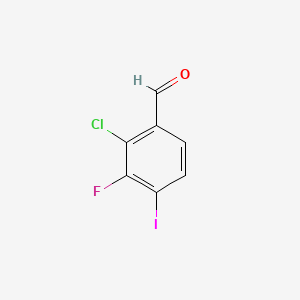

2-Chloro-3-fluoro-4-iodobenzaldehyde

Description

Significance of Halogenated Aromatic Aldehydes in Modern Chemical Research

Halogenated aromatic aldehydes are fundamental building blocks in the synthesis of a vast array of functional molecules, finding critical applications in medicinal chemistry, agrochemicals, and materials science. sigmaaldrich.comfluorochem.co.uk The introduction of halogen atoms into an aromatic aldehyde framework imparts significant changes to the molecule's steric and electronic properties. These changes can profoundly influence biological activity, metabolic stability, and pharmacological parameters. Consequently, a significant portion of commercial products in the pharmaceutical and agricultural sectors are halogenated compounds.

In drug discovery, these aldehydes serve as precursors for pharmaceutically active substances, including treatments for allergies and hypertension. google.comnih.gov The aldehyde group is a versatile handle for a variety of chemical transformations, such as reductive aminations, condensations, and oxidations, allowing for the facile introduction of diverse functional groups. chemrxiv.org Simultaneously, the halogen atoms provide sites for further modification, most notably through cross-coupling reactions, which are workhorse transformations in medicinal chemistry for creating carbon-carbon and carbon-heteroatom bonds. nih.gov The reliability and modularity of reactions involving halogenated aldehydes make them indispensable for building molecular libraries to explore structure-activity relationships (SAR) in the quest for new therapeutic agents. nih.gov

The strategic placement of different halogens on the benzaldehyde (B42025) ring allows for selective, sequential reactions, enabling chemists to build complex, highly functionalized molecules with precise control. This synthetic flexibility underscores the enduring significance of halogenated aromatic aldehydes as pivotal intermediates in modern chemical research.

Unique Chemical Features of 2-Chloro-3-fluoro-4-iodobenzaldehyde Due to Polyhalogenation

The compound this compound is a prime example of a polyhalogenated aromatic aldehyde where the interplay between multiple, distinct halogen substituents and the aldehyde group creates a unique chemical entity with highly differentiated reactivity. Each halogen imparts specific properties to the benzene (B151609) ring, making the molecule a versatile tool for orthogonal synthesis.

The iodine atom at the 4-position is the most prominent feature for synthetic transformations. The carbon-iodine bond is the weakest and most polarizable among the carbon-halogen bonds present, making it the primary site for metal-halogen exchange and a vast range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. nih.govnih.gov This allows for the selective introduction of alkyl, aryl, alkynyl, or amino groups at this position.

The chlorine atom at the 2-position and the fluorine atom at the 3-position have a strong electron-withdrawing effect, which activates the aromatic ring toward nucleophilic aromatic substitution (SNAr). wuxibiology.com The position of the chlorine atom, ortho to the strongly deactivating aldehyde group, makes it a potential site for displacement by nucleophiles under specific conditions. Computational studies on similar polyhalogenated benzaldehydes show that the relative reactivity of different positions can be predicted, and often the reaction proceeds through an initial nucleophilic attack on the aldehyde carbon to form a hemiacetal intermediate. wuxibiology.com Fluorine is the most electronegative halogen and forms the strongest bond with carbon, making it the least likely to be displaced in either cross-coupling or SNAr reactions.

This hierarchy of reactivity—iodine for cross-coupling, chlorine for potential SNAr, and fluorine for stability—allows for a programmed, stepwise functionalization of the aromatic core. Furthermore, the iodine atom is a potent halogen bond donor, capable of forming specific, directional interactions with Lewis bases, a feature increasingly exploited in crystal engineering and medicinal chemistry for modulating ligand-protein binding.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₃ClFINO |

| Molecular Weight | 284.46 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1245813-05-9 |

Overview of Research Trajectories for this compound as a Synthetic Intermediate

The unique structural and electronic features of this compound position it as a highly valuable intermediate for the synthesis of complex, polysubstituted aromatic compounds. Research involving this molecule is projected to follow several key trajectories, primarily exploiting the differential reactivity of its functional groups.

Sequential Cross-Coupling and Functionalization: The most prominent research path involves the selective functionalization of the C-I bond. This position serves as a versatile anchor point for introducing a wide range of substituents via established cross-coupling methodologies. nih.gov Following the modification at the C-4 position, the aldehyde group can be transformed. For instance, it can be converted into an amine via reductive amination, an alkene via a Wittig reaction, a carboxylic acid by oxidation, or an alcohol by reduction. This two-step, one-pot approach allows for the rapid generation of diverse molecular scaffolds from a single, advanced intermediate. rug.nl

Development of Novel Heterocycles: A significant application lies in the synthesis of novel heterocyclic compounds, which are prevalent in many biologically active molecules. The aldehyde can participate in condensation reactions with various binucleophiles (e.g., hydrazines, hydroxylamines, or amidines) to form fused or appended heterocyclic rings. The remaining chloro and fluoro substituents on the core ring would then serve to fine-tune the electronic properties and biological activity of the final product.

Probing Nucleophilic Aromatic Substitution (SNAr): Further research will likely explore the conditions required for selective nucleophilic substitution at the C-2 position (C-Cl bond). Given the activation provided by the adjacent aldehyde and the other electron-withdrawing halogens, this transformation could provide access to another class of derivatives. Investigating the regioselectivity of SNAr reactions with various nucleophiles (O-, N-, and S-based) would be a key area of study, potentially leading to novel substitution patterns that are difficult to achieve through other means. wuxibiology.com

The strategic combination of these reaction pathways enables this compound to serve as a central hub for generating libraries of complex, precisely substituted molecules for evaluation in drug discovery and materials science.

Structure

3D Structure

Properties

Molecular Formula |

C7H3ClFIO |

|---|---|

Molecular Weight |

284.45 g/mol |

IUPAC Name |

2-chloro-3-fluoro-4-iodobenzaldehyde |

InChI |

InChI=1S/C7H3ClFIO/c8-6-4(3-11)1-2-5(10)7(6)9/h1-3H |

InChI Key |

QGYZYCNWAXTOPA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1C=O)Cl)F)I |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Chloro 3 Fluoro 4 Iodobenzaldehyde

Strategies for Regioselective Halogenation and Functional Group Introduction

The synthesis of polysubstituted aromatic compounds like 2-chloro-3-fluoro-4-iodobenzaldehyde is a significant challenge in organic chemistry. The core of this challenge lies in the precise control of the position of each substituent on the aromatic ring. Chemists employ a variety of strategies for regioselective halogenation and the introduction of functional groups, which can be broadly categorized into direct electrophilic substitution, halogen exchange reactions, and metalation-based functionalization. The choice of strategy is dictated by the directing effects of the substituents already present on the ring and the desired substitution pattern.

Direct Halogenation Approaches for Aromatic Aldehydes

Direct halogenation of an aromatic ring is a fundamental type of electrophilic aromatic substitution. However, its application in the synthesis of complex molecules like this compound is governed by the electronic properties of the substituents. The aldehyde group (-CHO) is a deactivating group and a meta-director for electrophilic substitution. youtube.comyoutube.com This means that direct halogenation of benzaldehyde (B42025) itself would preferentially introduce a halogen at the position meta to the aldehyde, which is not the substitution pattern observed in the target molecule.

For a precursor such as 2-chloro-3-fluorobenzaldehyde (B1590896), the introduction of the final iodine atom at the C-4 position is the key step. The directing effects of the existing chloro and fluoro groups must be considered. Fluorine is an ortho-, para-director, while chlorine is also an ortho-, para-director. In this case, the position para to the fluorine (C-4) and ortho to the chlorine (C-1) is the target. The strong activating effect of the fluorine atom at C-3 would direct an incoming electrophile (like an iodonium (B1229267) ion) to the C-4 position. Electrophilic iodination can be achieved using various reagents, including molecular iodine (I₂) in the presence of an oxidizing agent or N-iodosuccinimide (NIS). mdpi.com

Table 1: Reagents for Electrophilic Iodination

| Reagent System | Description |

|---|---|

| I₂ / Oxidizing Agent (e.g., HNO₃, H₂O₂) | Molecular iodine is activated by an oxidizing agent to form a more potent electrophilic iodine species. |

| N-Iodosuccinimide (NIS) | A mild and efficient source of electrophilic iodine, often used with an acid catalyst. |

It is important to note that the aldehyde group itself can be sensitive to the often harsh conditions of electrophilic halogenation, potentially undergoing oxidation to a carboxylic acid. Therefore, reaction conditions must be carefully optimized to achieve the desired halogenation without unwanted side reactions.

Halogen Exchange Reactions in Substituted Benzaldehydes

Halogen exchange reactions provide an alternative route for introducing specific halogens onto an aromatic ring. While direct replacement of one halogen by another on an aromatic ring (analogous to the Finkelstein reaction for alkyl halides) is generally difficult, halogen-metal exchange reactions offer a powerful indirect method. These reactions involve treating an aryl halide (typically a bromide or iodide) with a strong base, such as an organolithium reagent, to generate an organometallic intermediate. rug.nlacs.org This intermediate can then be trapped with an electrophilic halogen source to introduce a new halogen.

For instance, a hypothetical synthetic route could start with 4-bromo-2-chloro-3-fluorobenzaldehyde (B2880292). Treatment with an alkyllithium reagent like n-butyllithium at low temperatures would selectively perform a bromine-lithium exchange, generating a potent nucleophilic aryllithium species. Quenching this intermediate with a suitable iodine source, such as molecular iodine (I₂), would yield the desired this compound.

This strategy's success hinges on the differential reactivity of the halogens toward the organometallic reagent, with the rate of exchange typically following the order I > Br > Cl. clockss.org This allows for selective exchange of one halogen in the presence of others.

Ortho-Metalation Strategies for Aromatic Aldehydes

Directed ortho-metalation (DoM) is a highly effective strategy for the regioselective functionalization of aromatic rings. chem-station.comwikipedia.org This reaction involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. wikipedia.org The resulting aryllithium intermediate can then react with various electrophiles to introduce a wide range of substituents with high precision.

While the aldehyde group itself is generally incompatible with organolithium reagents, it can be temporarily protected in situ to function as a DMG. chem-station.com More commonly, other substituents on the ring direct the metalation. In the context of synthesizing this compound, the fluorine atom is a particularly effective DMG. epfl.ch

The ortho-lithiation strategy, pioneered independently by Henry Gilman and Georg Wittig, relies on the ability of a heteroatom-containing DMG to coordinate with the lithium atom of an organolithium reagent (e.g., n-butyllithium). wikipedia.org This coordination directs the deprotonation to the adjacent ortho position. chem-station.com

In a plausible synthetic route to this compound, the starting material would be 2-chloro-3-fluorobenzaldehyde. The fluorine atom at the C-3 position can act as a directing group. Deprotonation with a strong lithium amide base, such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP), would selectively occur at the C-4 position, which is ortho to the fluorine. epfl.ch The subsequent addition of an electrophilic iodine source like I₂ would then install the iodine atom at the desired position, completing the synthesis of the target molecule. researchgate.net

Table 2: Common Directing Metalation Groups (DMGs) in DoM Chemistry

| Directing Group | Relative Directing Power |

|---|---|

| -CONR₂ (Amide) | Very Strong |

| -OCONR₂ (Carbamate) | Very Strong |

| -SO₂NR₂ (Sulfonamide) | Strong |

| -OCH₃ (Methoxy) | Moderate |

| -F (Fluoro) | Moderate |

Magnesium-halogen exchange is another powerful tool for generating functionalized organometallic reagents from aryl halides. harvard.edu This method, often employing Grignard reagents like isopropylmagnesium chloride (i-PrMgCl), can proceed under milder conditions than ortho-lithiation and often exhibits excellent functional group tolerance. harvard.edusigmaaldrich.com The reactivity for exchange follows the trend I > Br >> Cl. clockss.org

This method is particularly useful for preparing Grignard reagents that would be difficult to synthesize directly from magnesium metal. For example, a precursor like 4-bromo-2-chloro-3-fluorobenzaldehyde could undergo a selective bromine-magnesium exchange using a reagent such as i-PrMgCl·LiCl. clockss.orgresearchgate.net This "turbo-Grignard" reagent is highly effective and can facilitate the exchange at low temperatures. researchgate.net While this specific intermediate might not be directly used to introduce iodine (as it would be generated from a bromo precursor), this methodology is crucial for building complex, functionalized aromatic precursors that can then be further elaborated to the final product.

Catalytic Approaches in the Synthesis of Halogenated Benzaldehydes

Modern synthetic chemistry has seen a shift towards catalytic methods, which offer advantages in terms of efficiency, selectivity, and sustainability. For the synthesis of halogenated benzaldehydes, catalytic C-H activation and functionalization represent a frontier approach.

Palladium-catalyzed reactions, for instance, have been developed for the regioselective chlorination, bromination, and iodination of arene C-H bonds. organic-chemistry.org These methods often use a directing group to guide the catalyst to a specific C-H bond, leading to halogenation at positions that are often inaccessible through traditional electrophilic substitution. Using N-halosuccinimides as the halogen source, these transformations can proceed under mild conditions and tolerate a variety of functional groups. organic-chemistry.org This approach could potentially be applied to introduce one of the halogen atoms in a precursor to this compound.

Another relevant catalytic method is the carbonylation of aryl halides. For example, rhodium-catalyzed reductive carbonylation can convert aryl iodides into the corresponding benzaldehydes using carbon monoxide (CO) and a hydrogen source. chemicalbook.com This strategy could be employed to synthesize a key intermediate, such as 4-chloro-3-fluorobenzaldehyde, from 1-iodo-4-chloro-3-fluorobenzene. Such catalytic routes can offer more efficient and atom-economical pathways compared to traditional multi-step sequences.

Table 3: Comparison of Synthetic Strategies

| Strategy | Key Features | Regiocontrol Mechanism | Common Reagents |

|---|---|---|---|

| Direct Halogenation | Direct substitution on the aromatic ring. | Electronic directing effects of existing substituents. | I₂, NIS, ICl |

| Halogen-Metal Exchange | Indirect introduction of halogens via an organometallic intermediate. | Position of the initial halogen determines functionalization site. | n-BuLi, t-BuLi then I₂ |

| Directed Ortho-Metalation | C-H activation ortho to a directing group. | Coordination of the base to the Directing Metalation Group (DMG). | LDA, LiTMP then I₂ |

| Catalytic C-H Halogenation | Direct conversion of C-H to C-X bond. | Coordination of the catalyst to a directing group. | Pd(OAc)₂, N-halosuccinimides |

Transition Metal-Catalyzed Processes

Transition metal catalysts, leveraging elements like palladium, copper, and iron, provide powerful tools for forging new bonds with high regioselectivity and functional group tolerance. These processes are central to constructing complex molecules like this compound, enabling direct C-H bond activation and cross-coupling reactions that are difficult to achieve through classical methods.

Palladium catalysis stands at the forefront of C-H functionalization due to its versatility and predictable reactivity. By employing directing groups, which position the catalyst in proximity to a specific C-H bond, chemists can achieve regioselectivity that is otherwise challenging. These strategies can be broadly categorized by the position they target relative to the directing group.

A significant advancement in C-H activation is the use of transient directing groups (TDGs), which are formed in situ, guide the catalytic reaction, and are subsequently cleaved in the same pot, avoiding separate protection and deprotection steps. For benzaldehydes, an amino acid or an aniline (B41778) can react reversibly with the aldehyde to form an imine. This imine then acts as a directing group to guide the palladium catalyst to the ortho C-H bond for functionalization.

Recently, a palladium-catalyzed direct ortho-C–H iodination of benzaldehydes was developed using 2,5-bis(trifluoromethyl)aniline (B140203) as a monodentate transient directing group (MonoTDG). acs.orgnih.gov This methodology allows for the selective introduction of an iodine atom at the position adjacent to the aldehyde functionality under mild conditions. acs.orgnih.gov The reaction proceeds with high efficiency for a wide range of benzaldehyde substrates, tolerating various functional groups. acs.org The in situ formation of the imine directing group was shown to be capable of overriding other potentially coordinating groups on the aromatic ring, ensuring high selectivity for the ortho position. acs.org

Table 1: Palladium-Catalyzed Ortho-C-H Iodination of Benzaldehydes with a MonoTDG

| Entry | Substrate | Catalyst | Reagent | TDG | Yield (%) |

|---|---|---|---|---|---|

| 1 | Benzaldehyde | Pd(OAc)₂ | NIS | 2,5-bis(trifluoromethyl)aniline | 95 |

| 2 | 4-Methoxybenzaldehyde | Pd(OAc)₂ | NIS | 2,5-bis(trifluoromethyl)aniline | 92 |

| 3 | 3-Chlorobenzaldehyde | Pd(OAc)₂ | NIS | 2,5-bis(trifluoromethyl)aniline | 85 |

Data sourced from research on monodentate transient directing group-assisted iodination. acs.org

Targeting the meta position of an aromatic ring is a considerable challenge because it requires overcoming the intrinsic preference for ortho and para substitution. One successful strategy involves the use of a U-shaped template that combines a directing group and a masking group for the aldehyde. This template directs the palladium catalyst to the remote meta C-H bond. nih.govnih.gov

In this approach, the aldehyde is first converted into a derivative, such as an aminooxy-based acetal, which serves as both a directing group and a temporary mask for the aldehyde's reactivity. nih.gov This directing group then coordinates to a palladium catalyst. In the presence of a norbornene-derived transient mediator, the palladium is relayed from the ortho position to the more distant meta C-H bond, enabling its functionalization. nih.govnih.gov This masking strategy has been successfully applied to achieve meta-C–H arylation and amination of aromatic aldehydes, representing a viable pathway for introducing a substituent at the 4-position of a 2-chloro-3-fluorobenzaldehyde precursor, which is meta to the aldehyde group. nih.gov

Table 2: Palladium-Catalyzed Meta-C-H Arylation of Masked Aromatic Aldehydes

| Entry | Substrate | Coupling Partner | Catalyst/Ligand | Mediator | Yield (%) |

|---|---|---|---|---|---|

| 1 | Masked Benzaldehyde | 4-Iodotoluene | Pd(OPiv)₂ / 3-Amino-2,6-dimethylpyridine | Norbornene derivative | 75 |

| 2 | Masked 3-Chlorobenzaldehyde | 1-Iodo-4-methoxybenzene | Pd(OPiv)₂ / 3-Amino-2,6-dimethylpyridine | Norbornene derivative | 68 |

Data synthesized from studies on meta-C-H functionalization of masked aldehydes. nih.gov

Palladium-catalyzed cross-coupling reactions are fundamental tools for constructing complex aromatic systems. These reactions form carbon-carbon bonds by coupling an organohalide or triflate with an organometallic reagent.

The Suzuki-Miyaura coupling reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide catalyzed by a palladium(0) complex. youtube.com It is widely used due to the stability and low toxicity of the boron reagents and the mild reaction conditions. nih.gov To construct a molecule like this compound, one could envision a strategy starting from a precursor such as 2-chloro-3-fluoro-4-bromobenzaldehyde, which could then be coupled with a boron-containing reagent. Alternatively, a 2-chloro-3-fluorobenzaldehyde derivative bearing a boronic ester at the 4-position could be synthesized and subsequently subjected to an iodination reaction.

The Sonogashira coupling reaction couples terminal alkynes with aryl or vinyl halides. wikipedia.orglibretexts.org This reaction is catalyzed by palladium and a copper(I) co-catalyst in the presence of a base. organic-chemistry.org While its primary use is to form C(sp²)-C(sp) bonds, the resulting alkyne products can be further transformed. For the synthesis of the target molecule, a Sonogashira reaction could be employed to build a more complex scaffold from a dihalogenated precursor, with one halogen site (e.g., iodine) being more reactive towards coupling than another (e.g., chlorine). wikipedia.org

Table 3: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partners | Catalyst | Base | Solvent |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl Halide + Arylboronic Acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O |

| Sonogashira | Aryl Iodide + Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Triethylamine |

Conditions are generalized from common laboratory procedures. nih.govbeilstein-journals.org

Copper catalysis offers a cost-effective and powerful alternative to palladium for certain transformations. Copper-catalyzed reactions are particularly useful for forming carbon-halogen and carbon-heteroatom bonds.

One relevant application is the copper-catalyzed C-H iodination of arenes. For instance, CuI can mediate cascade reactions involving C-H iodination and subsequent cyclization to form iodinated heterocycles. beilstein-journals.org Direct iodination of arenes can be achieved using copper catalysts in the presence of an iodine source. nih.gov Another important copper-catalyzed process is the halogen exchange, or "aromatic Finkelstein," reaction. acs.org This method allows for the conversion of aryl bromides or chlorides into more reactive aryl iodides. mdpi.com A catalyst system comprising CuI and a diamine ligand can effectively transform an aryl bromide into an aryl iodide using sodium iodide as the iodine source. acs.org This would be a direct method to synthesize this compound from a 2-chloro-3-fluoro-4-bromobenzaldehyde precursor.

Table 4: Copper-Catalyzed Halogen Exchange in Aryl Halides

| Entry | Substrate | Catalyst System | Iodine Source | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | 1-Bromo-4-nitrobenzene | CuI / N,N'-Dimethylethylenediamine | NaI | Dioxane | 93 |

| 2 | 2-Bromobenzonitrile | CuI / trans-N,N'-Dimethyl-1,2-cyclohexanediamine | NaI | n-Pentanol | 90 |

Data from research on the aromatic Finkelstein reaction. acs.org

Iron is an earth-abundant, inexpensive, and low-toxicity metal, making it an attractive catalyst for sustainable chemical synthesis. Iron-catalyzed methods have been developed for the halogenation and arylation of aromatic carbonyl compounds. rsc.orgsci-hub.se

The mechanism for iron-catalyzed functionalization often involves the initial hydrosilylation of the carbonyl group (aldehyde or ketone) to form a silyl (B83357) ether. sci-hub.se This is followed by the conversion of the silyl ether into a benzylic chloride using a chlorosilane. This chloride intermediate can then undergo an iron-catalyzed Friedel-Crafts-type alkylation with another aromatic ring. sci-hub.se While this specific pathway leads to arylation, related iron-catalyzed methods for the direct halogenation of the aromatic ring of carbonyl compounds have also been explored. rsc.org Although examples are more common for chlorination, the underlying principle of using iron to activate the substrate for halogenation is a promising area of research. In biological systems, iron-containing halogenase enzymes utilize high-valent iron-oxo species to install halogen atoms onto aromatic substrates, providing a bio-inspired basis for the development of synthetic iron-based halogenation catalysts. researchgate.net

Palladium-Catalyzed C-H Functionalization Strategies

Multi-Step Synthesis and Convergent Strategies

The synthesis of a molecule with the complexity of this compound invariably involves a multi-step approach, where strategic planning of the reaction sequence is paramount to success.

Sequential Functional Group Transformations from Precursors

The construction of polysubstituted aromatic compounds relies heavily on the careful and sequential introduction of functional groups. The order of these reactions is critical because existing substituents on the aromatic ring direct the position of incoming groups. lumenlearning.com A plausible synthetic route to this compound would start from a less substituted precursor, such as a chloro-fluoro aniline derivative.

An example of such a sequence can be adapted from the synthesis of related haloaromatics. google.com For instance, a synthesis could begin with 4-bromo-3-chloro-2-fluoroaniline. google.com This precursor undergoes a diazotization reaction, followed by iodination (a Sandmeyer-type reaction) to replace the amino group with iodine. google.com This sequence would yield an intermediate like 1-bromo-2-chloro-3-fluoro-4-iodobenzene. google.com The final step would be the introduction of the aldehyde group (formylation). This can be achieved through various methods, such as a Rieche formylation or by converting the bromo-substituent into an aldehyde via lithium-halogen exchange followed by reaction with a formylating agent like N,N-dimethylformamide (DMF).

Illustrative Synthetic Sequence:

Diazotization: Conversion of a precursor like 3-chloro-2-fluoro-4-iodoaniline (B1492454) to a diazonium salt.

Sandmeyer Reaction: Displacement of the diazonium group to introduce a chloro group, yielding 1,3-dichloro-2-fluoro-4-iodobenzene.

Metal-Halogen Exchange: Selective reaction of one chloro or iodo group with an organolithium reagent.

Formylation: Quenching the resulting aryllithium species with a formylating agent (e.g., DMF) to install the aldehyde functionality.

One-Pot Synthetic Procedures for Efficiency

To improve efficiency, reduce waste, and simplify operations, synthetic chemists often develop one-pot procedures where multiple reaction steps are carried out in the same reaction vessel without isolating intermediates. This approach is highly beneficial for industrial-scale production. google.com

Tandem Reactions for Complex Molecule Construction

Tandem reactions, also known as cascade reactions, involve two or more bond-forming transformations that occur consecutively in a single synthetic operation without the need to add more reagents or change reaction conditions after the initial step. nih.gov These processes are highly efficient for building molecular complexity rapidly. nih.gov

In the context of synthesizing highly substituted aromatics, a tandem approach could be envisioned for installing multiple substituents. For instance, a hypervalent iodine(III) reagent can promote a tandem reaction of o-fluoroanilines with formamides to construct 2-aminobenzoxazoles in the absence of a metal catalyst. researchgate.net While not a direct route to the target molecule, this illustrates the power of tandem reactions to form complex heterocyclic systems from simple, halogenated precursors. researchgate.net The principles of tandem reactions, such as those seen in ruthenium-catalyzed annulations, can be applied to design efficient pathways where multiple C-C or C-heteroatom bonds are formed sequentially to assemble the desired substituted aromatic core. nih.gov

Industrial and Sustainable Synthesis Considerations for Halogenated Benzaldehydes

The production of complex halogenated aromatic compounds such as this compound is governed by practical considerations of scale, cost, safety, and environmental impact. As demand for such specialized intermediates grows in the pharmaceutical and agrochemical sectors, developing efficient large-scale production methods and exploring sustainable原料 sourcing becomes increasingly critical.

Large-Scale Production Methods

The industrial synthesis of halogenated benzaldehydes is tailored to produce large quantities efficiently and economically. The choice of method often depends on the availability and cost of starting materials, the desired substitution pattern of the halogens, and the required purity of the final product. Several key strategies are employed for the large-scale production of these compounds.

One of the most significant industrial methods involves the controlled oxidation of the corresponding halogenated toluenes. This process is challenging because the oxidation must be stopped at the aldehyde stage to prevent the formation of the more thermodynamically stable carboxylic acid. google.com Controlling the oxidation depth is crucial for the economic viability and industrial implementation of this route. google.com

Another widely used industrial technique is the halogen exchange (Halex) reaction. This method is particularly valuable for introducing fluorine atoms into an aromatic ring, which is often a difficult step. In this process, a more readily available halogenated benzaldehyde (e.g., a chlorinated or brominated analog) is reacted with a metal fluoride (B91410), such as potassium fluoride (KF), to replace the existing halogen with fluorine. google.com To overcome the challenges of side reactions involving the sensitive aldehyde group, these reactions are often run in the presence of specific catalysts like quaternary phosphonium (B103445) or ammonium (B1175870) salts, which enhance yield and facilitate easier post-reaction workups. google.com This approach is highly suitable for industrial application due to the use of accessible starting materials and the potential for catalyst recovery and reuse. google.com

For polysubstituted benzaldehydes with a specific arrangement of different halogens, multi-step synthetic sequences starting from simpler, commercially available precursors are common. For instance, a synthetic pathway to a related compound, 2-fluoro-3-chlorobenzaldehyde, starts with 2,3-dichlorobenzonitrile. google.com The process involves a sequence of fluorination, hydrolysis to a benzoic acid, and finally reduction to the aldehyde. Such methods are designed to be mature, stable, and highly operable, making them beneficial for industrial-scale production. google.com Traditional methods for benzaldehyde production, such as the chlorination of toluene (B28343) followed by hydrolysis, also serve as a basis for producing halogenated derivatives, though these methods have drawbacks like the formation of chlorinated byproducts and harsh reaction conditions. researchgate.net

| Method | Description | Typical Precursors | Key Advantages | Challenges |

|---|---|---|---|---|

| Controlled Oxidation | Direct oxidation of a methyl group on a halogenated aromatic ring to an aldehyde. | Halogenated Toluenes | Direct route to the aldehyde. | Risk of over-oxidation to carboxylic acid, requiring precise control. google.com |

| Halogen Exchange (Halex) Reaction | Substitution of an existing halogen (typically Cl or Br) with fluorine using a metal fluoride. | Polychlorinated or Polybrominated Benzaldehydes | Effective for introducing fluorine; uses readily available precursors. google.com | Potential for side reactions with the aldehyde group; requires catalysts. google.com |

| Multi-Step Synthesis | A sequence of reactions starting from a different functional group (e.g., nitrile) to build the desired molecule. | Halogenated Benzonitriles or Benzoic Acids | High control over regioselectivity; stable and scalable processes. google.com | Longer synthesis route may increase costs and generate more waste. |

Utilizing Bio-Derived Precursors

The shift towards a sustainable chemical industry has spurred research into using biomass as a feedstock for producing valuable aromatic compounds. While the direct synthesis of complex, polysubstituted molecules like this compound from biomass is not yet established, significant progress has been made in producing foundational aromatic platform chemicals from renewable sources. These bio-derived aromatics could serve as sustainable starting materials for subsequent halogenation and functionalization steps.

Lignocellulosic biomass, a major component of plant matter, is a rich source of aromatic structures, primarily within lignin (B12514952). rsc.orgrsc.org Advanced catalytic processes are being developed to depolymerize lignin and convert it into basic aromatic aldehydes like vanillin (B372448) and syringaldehyde. rsc.orgrsc.org One such strategy involves a catalytic fractionation-ozonolysis process that can yield around 20 wt% of these aldehydes from native lignin. rsc.orgrsc.org Furthermore, biomass-derived furans, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), are key platform molecules that can be converted into aromatic compounds. magtech.com.cn Through reactions like Diels-Alder cycloaddition with dienophiles (e.g., ethylene), furans can be transformed into valuable aromatics like p-xylene. magtech.com.cn

These bio-derived aromatic compounds (e.g., benzene (B151609), toluene, xylene, benzaldehyde) represent a crucial link to sustainable production. Once produced, they can be fed into the established industrial chemical processes for halogenation. For example, bio-derived toluene could be subjected to the controlled oxidation and halogenation reactions described in the previous section to generate halogenated benzaldehydes. This approach decouples the production of the core aromatic structure from fossil fuels, thereby reducing the carbon footprint of the final specialty chemical. acs.org

| Biomass Source | Key Platform Molecule | Conversion Process | Potential Aromatic Product | Reference |

|---|---|---|---|---|

| Lignocellulosic Biomass | Lignin | Catalytic Fractionation & Ozonolysis | Vanillin, Syringaldehyde | rsc.orgrsc.org |

| Sugars / Starch | Furfural, 5-Hydroxymethylfurfural (HMF) | Diels-Alder Cycloaddition | p-Xylene, other BTX aromatics | magtech.com.cn |

| Lignocellulosic Biomass | Cellulose Acetate Residue | Hydrothermal Oxidative Degradation | Aromatic Aldehydes (general) | researchgate.net |

| Biomass / CO2 | Bio-alcohols (Methanol, Ethanol) | Catalysis over Zeolites | Benzene, Toluene, Xylenes (BTX) | acs.org |

Reactivity and Derivatization Pathways of 2 Chloro 3 Fluoro 4 Iodobenzaldehyde

Transformations Involving the Aldehyde Functionality

The aldehyde group is a key site for a variety of chemical reactions, including oxidation, reduction, and carbon-carbon bond-forming condensation reactions. The electronic nature of the tri-halogenated phenyl ring significantly influences the reactivity of this aldehyde functionality.

The aldehyde group of 2-chloro-3-fluoro-4-iodobenzaldehyde can be readily oxidized to the corresponding carboxylic acid, 2-chloro-3-fluoro-4-iodobenzoic acid. This transformation is a fundamental process in organic synthesis. Aldehydes are generally susceptible to oxidation by a range of common oxidizing agents. ncert.nic.in

Typical reagents employed for the oxidation of substituted benzaldehydes include potassium permanganate (B83412) (KMnO₄), potassium dichromate (K₂Cr₂O₇), and nitric acid. ncert.nic.inchemijournal.com The reaction is often carried out under aqueous acidic or basic conditions. For instance, the oxidation of various substituted benzaldehydes to their corresponding benzoic acids has been successfully achieved using potassium dichromate in an acidic medium or potassium permanganate in non-polar solvents with the aid of a phase transfer catalyst. chemijournal.comresearchgate.net Another effective reagent is benzyltrimethylammonium (B79724) chlorobromate (BTMACB), which converts substituted benzaldehydes to benzoic acids in aqueous acetic acid. acs.orgnih.gov The presence of electron-withdrawing halogen substituents on the aromatic ring can influence the reaction rate but does not prevent the oxidation.

Table 1: Common Oxidizing Agents for Benzaldehydes

| Oxidizing Agent | Typical Conditions | Product |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Basic or acidic aqueous solution | Carboxylic Acid |

| Potassium Dichromate (K₂Cr₂O₇) | Acidic aqueous solution | Carboxylic Acid |

The aldehyde functionality can be reduced to a primary alcohol, yielding (2-chloro-3-fluoro-4-iodophenyl)methanol. This conversion is typically accomplished using common reducing agents. Aldehydes and ketones are effectively reduced to primary and secondary alcohols, respectively, by sodium borohydride (B1222165) (NaBH₄) or lithium aluminium hydride (LiAlH₄). ncert.nic.in Catalytic hydrogenation is another widely used method. ncert.nic.in

Table 2: Common Reducing Agents for Benzaldehydes

| Reducing Agent | Typical Conditions | Product |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Protic solvent (e.g., ethanol) | Primary Alcohol |

| Lithium Aluminium Hydride (LiAlH₄) | Aprotic solvent (e.g., ether, THF) | Primary Alcohol |

| Diisobutylaluminum Hydride (DIBAL-H) | Aprotic solvent, low temperature | Primary Alcohol |

This compound is an excellent substrate for condensation reactions, such as the Knoevenagel condensation, due to the electrophilic nature of its carbonyl carbon. This reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound (a compound with two electron-withdrawing groups attached to a CH₂ group) to form an α,β-unsaturated product. researchgate.nettandfonline.com

The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine (B6355638) or pyridine), which deprotonates the active methylene compound to generate a nucleophilic carbanion. tandfonline.comorganic-chemistry.org This carbanion then attacks the electrophilic carbonyl carbon of the benzaldehyde (B42025). The resulting intermediate undergoes dehydration to yield the final product. acs.org The presence of three electron-withdrawing halogen atoms (Cl, F, I) on the benzene (B151609) ring enhances the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack and thus promoting the condensation reaction. researchgate.net

The general mechanism involves:

Formation of an enolate/carbanion from the active methylene compound.

Nucleophilic attack of the enolate on the aldehyde's carbonyl carbon.

Proton transfer to form an aldol-type intermediate.

Elimination of a water molecule to form the C=C double bond. tandfonline.comorganic-chemistry.org

Recent advances in organic synthesis have focused on the direct functionalization of C-H bonds. For aldehydes, this involves the activation of the C-H bond of the formyl group, which can lead to the formation of acyl radicals. acs.orgnih.govbeilstein-journals.org These acyl radicals are versatile intermediates that can participate in various C-C bond-forming reactions. nih.gov

Visible-light photoredox catalysis has emerged as a mild and efficient method for generating acyl radicals from aldehydes. nih.govorganic-chemistry.org In this process, a photocatalyst, upon excitation by visible light, can induce a hydrogen atom transfer (HAT) from the aldehyde, generating a nucleophilic acyl radical. This radical can then be trapped by various electrophiles. While specific studies on this compound are not prevalent, the general methodology is applicable. The formation of an acyl radical from the aldehyde would allow for transformations that are complementary to the traditional electrophilic reactivity of the carbonyl group. organic-chemistry.orgnih.gov Another strategy involves transition-metal-catalyzed C-H activation, often using a transient directing group formed in situ from the aldehyde and an amine. researchgate.netchinesechemsoc.orgrsc.org

Reactions Involving Halogen Substituents

The halogen atoms on the aromatic ring are not merely passive substituents; they can actively participate in reactions, most notably nucleophilic aromatic substitution.

Aromatic rings that are substituted with strong electron-withdrawing groups are susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgfiveable.me In this reaction, a nucleophile attacks the aromatic ring, displacing a leaving group. The reaction proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. fiveable.mestackexchange.com

The this compound molecule is highly activated for SNAr due to the presence of three electron-withdrawing halogen substituents and the aldehyde group. These groups make the aromatic ring electron-deficient and thus more electrophilic.

A key consideration in SNAr reactions is the nature of the leaving group. In contrast to SN2 reactions, the leaving group ability for halogens in SNAr often follows the order F > Cl ≈ Br > I. wikipedia.orgnih.gov This inverted order is because the rate-determining step is typically the initial attack of the nucleophile on the ring, which breaks the aromaticity. stackexchange.comyoutube.com Highly electronegative substituents like fluorine are most effective at stabilizing the negative charge of the intermediate Meisenheimer complex through their strong inductive effect, thereby lowering the activation energy of this slow step. stackexchange.comyoutube.com The subsequent elimination of the leaving group to restore aromaticity is a faster step. stackexchange.com

For this compound, a nucleophile could potentially replace any of the three halogens. Based on the general principles of SNAr:

Fluorine (at C-3): Due to its high electronegativity, the C-F bond is highly polarized, making the carbon atom susceptible to attack. Fluoride (B91410) is often the best leaving group in activated SNAr reactions because its strong inductive effect stabilizes the transition state of the rate-determining nucleophilic addition step. stackexchange.comnih.govmdpi.com

Chlorine (at C-2): Chlorine is also a good leaving group in SNAr reactions.

Iodine (at C-4): While iodine is the best leaving group in aliphatic SN2 reactions due to its weak C-I bond and the stability of the iodide ion, it is generally the poorest leaving group among the halogens in SNAr reactions. wikipedia.orgnih.gov

The regioselectivity of the attack will also be influenced by the combined electronic and steric effects of all substituents on the ring.

Organometallic Reagent Derivatization (e.g., Li/Mg exchange)

The carbon-iodine bond is the most susceptible to metal-halogen exchange due to its lower bond dissociation energy compared to the C-Cl and C-F bonds. Treatment of this compound with organolithium reagents (like n-butyllithium or t-butyllithium) or Grignard reagents (such as isopropylmagnesium chloride) at low temperatures would selectively replace the iodine atom. This process generates a potent organometallic intermediate, either an aryllithium or an arylmagnesium species.

This newly formed nucleophilic carbon center can then react with a wide array of electrophiles to introduce new functional groups at the C-4 position. For instance, quenching the intermediate with an aldehyde or ketone would yield a secondary or tertiary alcohol, respectively. This selective metalation is a powerful strategy for creating more complex derivatives while preserving the chloro, fluoro, and aldehyde functionalities for subsequent reactions. The synthesis of related compounds like 2,3,5,6-tetrafluoro-4-iodo-benzaldehyde proceeds via the iodination of a lithio derivative, highlighting the utility of this approach for preparing highly functionalized aromatic aldehydes. researchgate.net

Cross-Coupling Reactions at Halogenated Sites

Palladium-catalyzed cross-coupling reactions are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds, and the reactivity of the halogenated sites on this compound is well-differentiated for such transformations. mdpi.comnih.gov The carbon-iodine bond is the most reactive site, followed by the carbon-chlorine bond, while the carbon-fluorine bond is typically inert under standard cross-coupling conditions.

This reactivity hierarchy allows for selective functionalization. For example, in a Sonogashira coupling, a terminal alkyne can be coupled specifically at the C-4 position (iodine) under mild conditions using a palladium catalyst and a copper(I) co-catalyst, leaving the chlorine atom untouched. wikipedia.orgorganic-chemistry.orglibretexts.org Similarly, in Suzuki-Miyaura couplings (with boronic acids) or Heck couplings (with alkenes), the reaction can be directed to the iodo-substituted position with high selectivity. nih.govorganic-chemistry.org By carefully selecting catalysts and reaction conditions, it is possible to perform sequential couplings, first at the iodine and then at the chlorine position, providing a pathway to highly substituted, multifunctional aromatic compounds.

Table 1: Regioselectivity in Cross-Coupling Reactions

| Cross-Coupling Reaction | Primary Reactive Site | Secondary Reactive Site | Typical Conditions |

|---|---|---|---|

| Sonogashira Coupling | C-I | C-Cl | Pd catalyst, Cu(I) co-catalyst, amine base libretexts.org |

| Suzuki-Miyaura Coupling | C-I | C-Cl | Pd catalyst, base |

| Heck Coupling | C-I | C-Cl | Pd catalyst, base organic-chemistry.org |

Synthesis of Advanced Derivatives from this compound

The unique combination of reactive sites on this compound makes it a valuable precursor for a variety of complex organic structures.

Formation of Chalcone (B49325) Analogs

Chalcones are synthesized through the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of a benzaldehyde derivative with an acetophenone (B1666503). scribd.comrsc.org In this context, this compound serves as the aldehyde component. The reaction with a substituted or unsubstituted acetophenone results in the formation of a chalcone scaffold, characterized by an α,β-unsaturated carbonyl system linking the two aromatic rings.

These chalcone analogs incorporate the 2-chloro-3-fluoro-4-iodophenyl moiety, and their biological activities can be tuned by varying the substituents on the second aromatic ring derived from the acetophenone. nih.govnih.gov The resulting structures retain the halogen atoms, which can be used for further derivatization through the cross-coupling reactions described previously.

Heterocyclic Compound Synthesis

The aldehyde group is a key functional handle for the synthesis of various heterocyclic systems. nih.gov For instance, this compound can participate in multicomponent reactions or condensation cyclizations to form heterocycles. A common strategy involves a preliminary Sonogashira coupling at the iodine position to introduce an alkynyl group. The resulting alkynyl aldehyde is a versatile intermediate for constructing a wide range of N-, O-, and S-containing heterocycles. nih.gov These precursors can undergo cyclization with reagents like hydrazines, hydroxylamine, or amidines to yield pyrazoles, isoxazoles, or pyrimidines, respectively. The synthesis of complex, pentasubstituted pyridines from similarly halogen-rich intermediates demonstrates the utility of this approach in creating novel heterocyclic frameworks. nih.gov

Porphyrin Scaffolds

Halogenated benzaldehydes are important precursors for the synthesis of meso-substituted porphyrins. Following the Lindsey synthesis, this compound can be condensed with pyrrole (B145914) under acidic conditions. This reaction leads to the formation of a porphyrinogen (B1241876) intermediate, which is subsequently oxidized to yield 5,10,15,20-tetrakis(2-chloro-3-fluoro-4-iodophenyl)porphyrin.

The resulting porphyrin is highly functionalized, with four substituted phenyl groups attached to the meso positions of the porphyrin core. The presence of multiple halogen atoms on the periphery of the porphyrin scaffold offers sites for post-synthetic modification, potentially influencing the electronic properties and catalytic activity of the porphyrin. Research on similar fluorinated iodo-benzaldehydes has shown their successful application in creating porphyrin structures that can serve as precursors for supramolecular assemblies. researchgate.net

Functional Monomers for Polymer Materials

The multiple reactive sites of this compound make it a candidate for the synthesis of functional monomers for advanced polymer materials. The aldehyde group can be utilized in condensation polymerizations with difunctional nucleophiles like diamines or diols to form polyimines (Schiff bases) or polyacetals.

Alternatively, the halogenated sites can be transformed to create polymerizable groups. For instance, a Heck or Sonogashira coupling reaction at the iodine position can introduce a vinyl or ethynyl (B1212043) group, respectively. The resulting styrene (B11656) or phenylacetylene (B144264) derivative can then undergo polymerization (e.g., free radical, cationic, or coordination polymerization) to produce polymers with the halogenated phenyl units as pendant groups. These halogens can serve as sites for further polymer modification or influence the material's properties, such as flame retardancy, refractive index, and thermal stability.

Post-Synthetic Modifications and Functional Group Interconversions of this compound

The strategic placement of four distinct functional groups on the benzaldehyde scaffold makes this compound a versatile intermediate for further molecular elaboration. The aldehyde, chloro, fluoro, and iodo substituents each offer opportunities for selective chemical transformations, enabling the synthesis of a diverse array of complex organic molecules. Research in this area has particularly focused on leveraging this compound as a key building block in the synthesis of heterocyclic systems with potential applications in medicinal chemistry, such as kinase inhibitors.

The reactivity of this compound is characterized by the differential reactivity of its functional groups. The aldehyde group serves as a classic electrophilic center for condensation and cyclization reactions. The carbon-iodine bond is the most labile of the carbon-halogen bonds, making it the primary site for palladium-catalyzed cross-coupling reactions. The chloro and fluoro groups are generally less reactive under these conditions, often remaining intact to influence the electronic properties and conformation of the final products.

A significant derivatization pathway for this compound involves its use in the construction of fused heterocyclic ring systems. One notable example is its reaction with 3-amino-1H-pyrazole-4-carbonitrile to form a pyrazolo[3,4-d]pyrimidine core structure. This transformation is a multi-step process that proceeds via an initial condensation reaction between the aldehyde and the amino group of the pyrazole, followed by cyclization. This specific pathway has been utilized in the synthesis of compounds investigated as kinase inhibitors.

The table below summarizes a key post-synthetic modification of this compound, detailing the reagents, conditions, and the resulting functionalized product.

Table 1: Post-Synthetic Modification of this compound

| Starting Material | Reagents and Conditions | Product | Reaction Type |

|---|---|---|---|

| This compound | 3-amino-1H-pyrazole-4-carbonitrile, ethanol, reflux | 1-(2-chloro-3-fluoro-4-iodophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-imine | Condensation and Cyclization |

This reaction exemplifies a crucial functional group interconversion where the aldehyde is transformed into a key component of a new heterocyclic ring. The resulting pyrazolo[3,4-d]pyrimidine derivative retains the 2-chloro-3-fluoro-4-iodophenyl moiety, which can then be subjected to further modifications, typically through cross-coupling reactions at the iodine position, to build out molecular complexity and explore structure-activity relationships in drug discovery programs. The inertness of the chloro and fluoro groups under these specific reaction conditions highlights the chemoselectivity that can be achieved with this versatile building block.

Spectroscopic and Advanced Analytical Characterization

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 2-Chloro-3-fluoro-4-iodobenzaldehyde, a combination of ¹H, ¹³C, and ¹⁹F NMR would be essential for unambiguous structural confirmation.

In the ¹H NMR spectrum of this compound, the aldehydic proton (-CHO) would be expected to appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm. This significant downfield shift is due to the deshielding effect of the electronegative oxygen atom and the aromatic ring currents.

The aromatic region would display signals for the two protons on the benzene (B151609) ring. Due to the substitution pattern, these protons would likely appear as doublets or doublet of doublets, influenced by coupling with each other and potentially with the adjacent fluorine atom. The exact chemical shifts and coupling constants would be dependent on the electronic effects of the chloro, fluoro, and iodo substituents.

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. The carbonyl carbon of the aldehyde group is expected to have a characteristic chemical shift in the range of δ 185-195 ppm. The six aromatic carbons would exhibit distinct signals, with their chemical shifts influenced by the attached substituents. The carbon atom bonded to the iodine (C-I) would likely be the most upfield among the substituted carbons due to the heavy atom effect. The carbons attached to chlorine (C-Cl) and fluorine (C-F) would show downfield shifts, with the C-F bond also exhibiting a characteristic large one-bond carbon-fluorine coupling constant (¹JCF).

¹⁹F NMR spectroscopy is highly sensitive to the local electronic environment of the fluorine atom. For this compound, a single resonance would be expected. The chemical shift of this signal would be indicative of the electronic effects of the adjacent chloro and the ortho-iodo and para-aldehyde groups. Furthermore, coupling to the nearby aromatic proton would likely result in a doublet or a more complex multiplet, providing further structural information.

To definitively assign all proton and carbon signals, two-dimensional (2D) NMR techniques would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between the aromatic protons, helping to establish their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. This would be crucial for assigning the quaternary carbons (those without attached protons), such as the carbons bearing the chloro, iodo, and aldehyde substituents, by observing their long-range correlations with the aromatic and aldehydic protons.

Vibrational Spectroscopy for Molecular Structure and Dynamics

The FT-IR spectrum of this compound would be expected to show several characteristic absorption bands. A strong, sharp peak corresponding to the C=O stretching vibration of the aldehyde group would be prominent, typically appearing in the region of 1680-1710 cm⁻¹. The exact position would be influenced by the electronic effects of the halogen substituents on the aromatic ring.

The C-H stretching vibration of the aldehyde group would likely be observed as two weak bands around 2720 and 2820 cm⁻¹. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹. The region between 1400 and 1600 cm⁻¹ would contain bands corresponding to the C=C stretching vibrations of the aromatic ring. The C-Cl, C-F, and C-I stretching vibrations would be found in the fingerprint region of the spectrum, typically below 1200 cm⁻¹. The specific frequencies of these vibrations would contribute to the unique infrared signature of the molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. For this compound (C₇H₃ClFO), the exact molecular weight is 283.88 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 284. Due to the presence of chlorine, which has two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak at m/z 286 with an intensity of about one-third of the M⁺ peak would be expected. miamioh.edu

The fragmentation of aromatic aldehydes is well-documented. miamioh.edudocbrown.info The most common initial fragmentation steps involve the loss of a hydrogen radical (H•) from the aldehyde group to form a stable acylium ion (M-1), or the loss of the entire formyl radical (•CHO) to form a phenyl cation (M-29). For this specific molecule, the following fragmentation pathways are predicted:

Loss of H•: A strong peak at m/z 283, corresponding to the [C₇H₂ClFO]⁺ ion.

Loss of •CHO: A significant peak at m/z 255, corresponding to the [C₆H₂ClFI]⁺ ion.

Loss of I•: The C-I bond is the weakest of the carbon-halogen bonds, making the loss of an iodine radical (127 amu) a highly probable fragmentation pathway, leading to a peak at m/z 157, corresponding to the [C₇H₃ClFO]⁺ ion. nih.gov

Dehalogenation: Sequential loss of other halogens (Cl•) or neutral molecules like CO can also occur from the primary fragment ions. researchgate.netacs.org

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 284/286 | [C₇H₃ClFOI]⁺ | Molecular Ion (M⁺) |

| 283/285 | [C₇H₂ClFOI]⁺ | Loss of H• (M-1) |

| 255/257 | [C₆H₂ClFI]⁺ | Loss of •CHO (M-29) |

| 157/159 | [C₇H₃ClFO]⁺ | Loss of I• |

Note: The data in this table is predictive and based on established fragmentation patterns for similar compounds.

X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Although a crystal structure for this compound has not been reported in the crystallographic databases, analysis of related substituted benzaldehydes allows for a reliable prediction of its key structural features. iucr.orgnih.gov

The molecule is expected to be largely planar, with the aldehyde group potentially showing a slight twist out of the plane of the benzene ring due to steric hindrance from the ortho-chloro substituent. Intermolecular interactions are expected to play a significant role in the crystal packing. These would likely include:

C-H···O Hydrogen Bonds: Weak hydrogen bonds between the aldehydic or aromatic C-H groups and the carbonyl oxygen of neighboring molecules are a common feature in the crystal structures of benzaldehydes. nih.gov

Halogen Bonding: The iodine atom, being a good halogen bond donor, could form directional interactions with the oxygen or other halogen atoms on adjacent molecules. nih.gov

π–π Stacking: The aromatic rings may stack in an offset face-to-face arrangement to maximize attractive forces.

Analysis of isostructural compounds like 2,3,4-trihydroxybenzaldehyde (B138039) reveals how substituents in these positions direct the formation of a three-dimensional network. iucr.orgresearchgate.net A similar complex network of weak intermolecular forces would be anticipated for this compound.

Table 3: Predicted Crystallographic Parameters for this compound

| Parameter | Predicted Value / Feature | Basis of Prediction |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Common for substituted benzaldehydes nih.gov |

| Space Group | P2₁/c or similar centrosymmetric group | Common for achiral organic molecules nih.gov |

| C=O Bond Length | ~1.21 Å | Typical for aromatic aldehydes iucr.org |

| C-Cl Bond Length | ~1.74 Å | Standard for aryl chlorides |

| C-F Bond Length | ~1.36 Å | Standard for aryl fluorides |

| C-I Bond Length | ~2.10 Å | Standard for aryl iodides |

Note: The data in this table is predictive and based on the analysis of structurally similar compounds found in the Cambridge Structural Database.

Chromatographic Methods for Purity and Mixture Analysis

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating it from isomers or reaction byproducts.

Reversed-phase HPLC (RP-HPLC) is the most common method for analyzing moderately polar aromatic compounds like substituted benzaldehydes. oup.com A standard method would involve a C18 stationary phase, which separates compounds based on their hydrophobicity.

A typical analysis would use a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net Gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to ensure the elution of any more nonpolar impurities. Detection is typically achieved using a UV detector, set to a wavelength where the aromatic ring exhibits strong absorbance (e.g., ~254 nm). google.com The retention time of the compound would be characteristic under specific conditions of column, mobile phase composition, flow rate, and temperature. chromforum.org

Table 4: Typical HPLC Method Parameters for Analysis

| Parameter | Typical Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile / Water or Methanol / Water |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~254 nm |

Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds like this compound. libretexts.org The separation is performed in a capillary column coated with a stationary phase.

Given the polarity of the molecule, a mid-polarity stationary phase, such as one containing cyanopropylphenyl groups, would likely provide good separation from related isomers. libretexts.orggcms.cz A non-polar phase (e.g., polydimethylsiloxane) could also be used, where elution order would generally follow the boiling points of the components. greyhoundchrom.com The analysis requires temperature programming, where the column oven temperature is gradually increased to elute compounds with different volatilities. libretexts.org A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection, with GC-MS providing both retention time and mass spectral data for definitive identification. A halogen-specific detector like an electron capture detector (ECD) or a halogen-specific detector (XSD) could also be employed for selective and sensitive analysis. nih.gov

Table 5: Typical GC Method Parameters for Analysis

| Parameter | Typical Condition |

|---|---|

| Column | Mid-polarity (e.g., 50% cyanopropylphenyl) or Non-polar (e.g., 5% phenyl polydimethylsiloxane) |

| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | ~250 °C |

| Oven Program | e.g., 80 °C hold 2 min, then ramp 10 °C/min to 280 °C |

Electrochemical Characterization for Redox Properties

The reduction of an aldehyde typically proceeds via a one-electron transfer to form a radical anion, which can then undergo further reduction or dimerization. The potential at which this reduction occurs is highly sensitive to the nature and position of substituents on the aromatic ring. Electron-withdrawing groups stabilize the resulting radical anion, thereby shifting the reduction potential to less negative (more positive) values, making the compound easier to reduce. Conversely, electron-donating groups have the opposite effect.

In the case of this compound, all three halogen substituents (chloro, fluoro, and iodo) are electron-withdrawing through their inductive effects. This cumulative electron-withdrawing influence is expected to make the aldehyde group more electrophilic and, consequently, easier to reduce compared to unsubstituted benzaldehyde (B42025). The presence of multiple halogens would likely result in a significant positive shift in its reduction potential.

The position of the substituents also plays a crucial role. The ortho-chloro group, in addition to its electronic effect, may exert a steric influence on the aldehyde moiety. This could potentially affect the planarity of the molecule and the solvation of the radical anion intermediate, thereby influencing the kinetics of the electron transfer process. Studies on ortho-substituted benzaldehydes have shown that such substituents can have a more pronounced effect on reactivity compared to those at the meta or para positions. nih.gov

While a precise quantitative prediction of the redox potential is not possible without experimental data, a qualitative assessment suggests that this compound would be a relatively facile substrate for electrochemical reduction due to the combined electron-withdrawing power of its three halogen substituents.

To illustrate the general effect of electron-withdrawing substituents on the reduction potential of benzaldehydes, the following interactive table presents hypothetical data for analogous compounds. It is important to note that this data is for illustrative purposes and does not represent experimentally determined values for this compound.

| Compound | Substituent(s) | Expected Effect on Reduction Potential (Compared to Benzaldehyde) |

| Benzaldehyde | -H | Reference |

| 4-Chlorobenzaldehyde | -Cl (para) | More positive |

| 4-Fluorobenzaldehyde | -F (para) | More positive |

| 4-Iodobenzaldehyde | -I (para) | More positive |

| 2-Chlorobenzaldehyde | -Cl (ortho) | Significantly more positive |

| This compound | -Cl, -F, -I | Substantially more positive |

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) and ab initio methods are cornerstone quantum mechanical approaches used to model the electronic structure of molecules. These calculations allow for the prediction of various molecular properties from first principles, without the need for empirical parameters. For a polysubstituted aromatic system like 2-Chloro-3-fluoro-4-iodobenzaldehyde, these methods are invaluable for dissecting the complex interplay of electronic and steric effects governed by the halogen and aldehyde substituents.

Geometry Optimization and Energy Calculations

A fundamental step in computational analysis is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule—the structure corresponding to the lowest energy on the potential energy surface.

Research Findings: No published data is available on the optimized geometry or calculated energies for this compound. A typical study would involve selecting a level of theory (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to perform the calculations. The results would provide precise bond lengths, bond angles, and dihedral angles.

Data Table: Calculated Geometric Parameters (Hypothetical) This table illustrates the type of data that would be generated from a geometry optimization calculation. The values are for illustrative purposes only.

| Parameter | Value |

| C1-C2 Bond Length | (Å) |

| C-Cl Bond Length | (Å) |

| C-F Bond Length | (Å) |

| C-I Bond Length | (Å) |

| C=O Bond Length | (Å) |

| C-C-Cl Bond Angle | (°) |

| C-C-F Bond Angle | (°) |

| C-C-I Bond Angle | (°) |

| Aldehyde Dihedral Angle | (°) |

Prediction of Spectroscopic Parameters (NMR, IR, Raman)

Computational methods can accurately predict various spectroscopic parameters, which is crucial for interpreting experimental spectra and confirming molecular structure.

NMR (Nuclear Magnetic Resonance): Calculations can predict the ¹H and ¹³C chemical shifts. For this molecule, predictions would be sensitive to the electronic environment created by the three different halogens.

IR (Infrared) and Raman: Theoretical calculations yield vibrational frequencies and intensities. These are used to assign specific absorption bands in experimental IR and Raman spectra to particular molecular motions (e.g., C=O stretch, C-H bend, C-halogen stretches).

Research Findings: There are no published predicted NMR, IR, or Raman spectroscopic data for this compound. Such a study would help elucidate how the combined electron-withdrawing and steric effects of the substituents influence the spectral features.

Data Table: Predicted Vibrational Frequencies (Hypothetical) This table is a representation of data that would be obtained from a frequency calculation. The values are illustrative.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| ν(C=O) | Aldehyde C=O Stretch | |

| ν(C-H) aromatic | Aromatic C-H Stretch | |

| ν(C-Cl) | Carbon-Chlorine Stretch | |

| ν(C-F) | Carbon-Fluorine Stretch | |

| ν(C-I) | Carbon-Iodine Stretch |

Conformational Energy Landscape Exploration

For molecules with rotatable bonds, such as the aldehyde group in this compound, a conformational analysis is performed. This involves calculating the energy of the molecule as the aldehyde group is rotated relative to the benzene (B151609) ring to identify the most stable conformers (rotational isomers) and the energy barriers between them.

Research Findings: A computational exploration of the conformational energy landscape of this compound has not been reported. Such an analysis would reveal whether the O-cis (oxygen pointing towards the chlorine) or O-trans (oxygen pointing away) conformer is more stable and by how much energy.

Molecular Interactions Modeling

Understanding how a molecule interacts with itself and with other molecules is key to predicting its physical properties and chemical behavior.

Halogen Bond Characterization and Prediction

A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid). The iodine atom in this compound, due to its size and polarizability, is a prime candidate for forming halogen bonds with electron-rich atoms (Lewis bases).

Research Findings: No studies characterizing or predicting halogen bonding involving this compound are available. Modeling would typically involve calculating the molecular electrostatic potential (MEP) surface to identify the positive region (the σ-hole) on the iodine atom responsible for this interaction.

Hydrogen Bond Network Analysis

While this compound does not have a classic hydrogen bond donor, the aldehyde oxygen is a hydrogen bond acceptor. In the presence of suitable donor molecules, it can participate in hydrogen bonding. Furthermore, the aldehydic C-H bond can sometimes act as a weak hydrogen bond donor.

Research Findings: There is no published analysis of potential hydrogen bond networks involving this compound. Computational studies could model its interactions with hydrogen-bond-donating solvents or other molecules to determine the geometry and strength of these potential interactions.

Reaction Mechanism Elucidation through Computational Studies

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions. grnjournal.us For substituted benzaldehydes, such as this compound, computational methods can provide detailed insights into reaction pathways, transition states, and the energetics of various transformations. grnjournal.us

Theoretical studies on related substituted benzaldehydes have successfully employed computational techniques to understand their reactivity. For instance, Density Functional Theory (DFT) calculations have been used to shed light on the generation and isomerization of dipoles in reactions involving nitro-substituted benzaldehydes. acs.org Similar approaches could be applied to this compound to predict its behavior in various reaction conditions.

Ab initio calculations and RRKM rate theory have also been utilized to study the decomposition kinetics of radicals derived from benzaldehyde (B42025), providing insights into product formation at different temperatures. acs.org Such computational models could be adapted to investigate the thermal stability and decomposition pathways of this compound. By mapping the potential energy surface, researchers can identify the most likely reaction pathways and the structures of transient intermediates, which are often challenging to observe experimentally. grnjournal.us

| Computational Method | Application to Substituted Benzaldehydes | Relevance to this compound |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, such as 1,3-dipolar cycloadditions of nitro-substituted benzaldehydes. acs.org | Predicting reaction pathways and transition state geometries for reactions involving the aldehyde group or aromatic ring. |

| Ab initio Molecular Dynamics (AIMD) | Investigation of excited state proton transfer in o-hydroxybenzaldehydes. researchgate.net | Modeling dynamic processes and reactions occurring in excited states. |

| RRKM Rate Theory | Studying the decomposition kinetics of benzoxyl radicals. acs.org | Predicting thermal stability and decomposition products under various temperature and pressure conditions. |

Predictive Models for Structure-Reactivity Relationships

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are valuable tools in computational chemistry. researchgate.netjmaterenvironsci.com These models establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity or physical properties. jmaterenvironsci.com

For substituted benzaldehydes, QSPR models have been developed to predict properties such as ¹⁷O NMR chemical shifts. researchgate.net These models utilize various molecular descriptors that quantify electronic and steric effects of the substituents on the benzene ring and the aldehyde group. researchgate.net By developing a similar QSAR model for a series of halogenated benzaldehydes, it would be possible to predict the reactivity of this compound in specific reactions based on its unique substitution pattern.

The process of building a QSAR model involves calculating a set of molecular descriptors for a training set of molecules with known activities. jmaterenvironsci.com Statistical methods like Multiple Linear Regression (MLR) or Principal Component Analysis (PCA) are then used to create a model that can predict the activity of new compounds. jmaterenvironsci.com Such a model could be instrumental in screening virtual libraries of compounds and prioritizing candidates for synthesis.

| Model Type | Description | Potential Application for this compound |

| QSAR (Quantitative Structure-Activity Relationship) | Relates molecular structure to biological activity. jmaterenvironsci.com | Predicting potential biological activities, such as antimicrobial or enzyme inhibitory effects, based on its structural features. |

| QSPR (Quantitative Structure-Property Relationship) | Correlates molecular structure with physical or chemical properties. researchgate.net | Predicting physicochemical properties like boiling point, solubility, or spectral characteristics (e.g., NMR chemical shifts). researchgate.net |

Digitalization and Computational Approaches in Synthesis Design